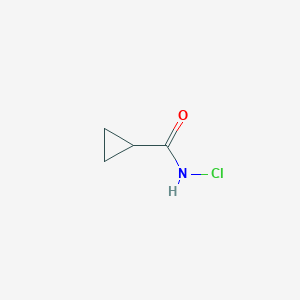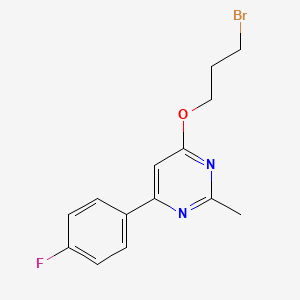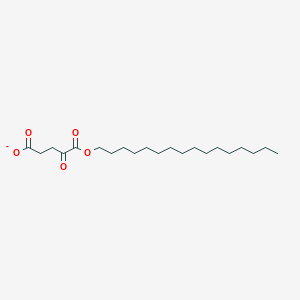![molecular formula C14H29NO3 B12613391 [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-24-6](/img/structure/B12613391.png)
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the oxazolidine ring, along with two hydroxymethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of nonylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form secondary amines.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various alkylated or arylated oxazolidine derivatives.
Aplicaciones Científicas De Investigación
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nonyl group contributes to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Pentan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Heptan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Decan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
Uniqueness
Compared to similar compounds, [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol exhibits unique properties due to the length of its nonyl group. This longer alkyl chain enhances its hydrophobic interactions, potentially increasing its efficacy in biological applications. Additionally, the presence of two hydroxymethyl groups provides multiple sites for chemical modification, allowing for the design of derivatives with tailored properties.
Propiedades
Número CAS |
651291-24-6 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-nonan-4-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h12-13,15-17H,3-11H2,1-2H3 |
Clave InChI |
FQMPHRXDVQXMKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)C1NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)

![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)

![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)

![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)



